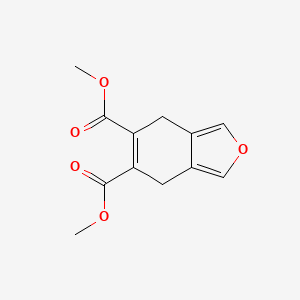

Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate

Description

Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate is a bicyclic aromatic compound featuring a partially saturated benzofuran core with two methyl ester groups at positions 5 and 4. Its structure combines the rigidity of the benzofuran system with the flexibility of the dihydro moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry.

Properties

CAS No. |

132869-46-6 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate |

InChI |

InChI=1S/C12H12O5/c1-15-11(13)9-3-7-5-17-6-8(7)4-10(9)12(14)16-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

LRIDPYRXKNNUKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(CC2=COC=C2C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the isobenzofuran core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

On an industrial scale, the production of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted isobenzofuran derivatives .

Scientific Research Applications

Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)

- Core Structure : A 1,3-dioxolane ring fused to a 2-hydroxyphenyl group, with ester groups at positions 4 and 3.

- Key Differences : The dioxolane ring lacks aromaticity compared to the benzofuran system, reducing conjugation and thermal stability.

- Synthesis : Prepared via condensation of salicylaldehyde with a glycerol derivative, yielding chiral products (>99% ee) .

- Bioactivity : Exhibited broad-spectrum antimicrobial activity (MIC = 4.8–5000 µg/mL) against Gram-positive bacteria (e.g., S. aureus MIC = 19.5 µg/mL) and moderate antifungal effects against C. albicans (MIC = 78 µg/mL) .

Dimethyl 4-(Chloromethyl)pyridine-2,6-dicarboxylate

- Core Structure : Pyridine ring with chloromethyl and ester substituents.

- Synthesis : Derived from chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate using sulfur dichloride .

Dibenzofuran-4,6-dicarboxylic Acid

- Core Structure : Fully aromatic dibenzofuran with carboxylic acid groups.

- Key Differences : The absence of ester groups reduces lipophilicity, while the fully conjugated system increases rigidity.

- Applications : Used in crystal engineering and protein-ligand studies (e.g., binding to transthyretin), though bioactivity remains uncharacterized .

Dimethyl Cycloheptatriene-1,2-dicarboxylate

- Core Structure: Non-aromatic cycloheptatriene with ester groups.

- Key Differences : The lack of aromaticity and larger ring size result in distinct reactivity (e.g., retro-Diels-Alder fragmentation under thermolysis) .

Comparative Data Table

Key Findings from Research

- Bioactivity Correlation: The presence of ester groups and aromatic systems (e.g., in Compound 7) enhances antimicrobial potency compared to non-esterified analogues like dibenzofuran-4,6-dicarboxylic acid .

- Chirality vs.

Biological Activity

Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate (DBDC) is an organic compound recognized for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 132869-46-6 |

| Molecular Formula | C12H12O5 |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate |

| InChI Key | LRIDPYRXKNNUKT-UHFFFAOYSA-N |

Synthesis

DBDC can be synthesized through several methods, including:

- Diels-Alder Reaction : A common synthetic route involves the cyclization of diene and dienophile under controlled conditions to form the isobenzofuran core.

- Continuous Flow Reactors : For industrial production, continuous flow reactors are utilized to maintain consistent quality and yield.

Antimicrobial Properties

Research indicates that DBDC exhibits significant antimicrobial activity. In a study evaluating various derivatives of benzofuran compounds, DBDC showed promising results against specific strains of bacteria and fungi:

- Candida albicans : Some derivatives demonstrated activity against this yeast at concentrations up to 512 mg/L, with notable efficacy observed in compounds structurally similar to DBDC .

Antioxidant Activity

DBDC has been studied for its antioxidant properties, which are essential in mitigating oxidative stress in biological systems. The compound's structure allows it to act as a free radical scavenger, potentially contributing to its therapeutic effects.

The biological effects of DBDC are mediated through its interaction with various molecular targets. Its ability to undergo chemical reactions leads to the formation of active intermediates that exert biological effects. The exact pathways involved are still under investigation but may include:

- Interference with bacterial cell wall synthesis

- Scavenging free radicals

- Modulation of enzymatic activities related to oxidative stress

Case Studies and Research Findings

- Antimicrobial Study : A series of benzofuran derivatives were tested for antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans. DBDC derivatives exhibited varying degrees of activity, with some showing significant inhibition at higher concentrations .

- Cytotoxicity Assessment : In cytotoxicity assays involving K562 and HeLa cell lines, certain derivatives showed low cytotoxic effects, indicating a need for further optimization to enhance their anticancer potential .

- Comparative Analysis : DBDC was compared with other benzofuran derivatives regarding their biological activities. While some compounds showed higher antimicrobial potency, DBDC maintained a unique profile due to its structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.